molecular formula C14H12N2O2 B11800219 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11800219
M. Wt: 240.26 g/mol
InChI Key: UYMWXBWHTIBKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with a 4-methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenyl isocyanate

Uniqueness

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its specific structural features, such as the combination of a pyrrole ring with a 4-methoxyphenyl group and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12N2O2/c1-18-12-6-4-11(5-7-12)16-10-2-3-13(16)14(17)8-9-15/h2-7,10H,8H2,1H3

InChI Key

UYMWXBWHTIBKJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.